Cas no 2228115-91-9 (2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid)
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid
- EN300-1822379
- SCHEMBL21853759
- 2228115-91-9
-
- Inchi: 1S/C9H9FN2O5/c10-5-2-1-4(3-6(5)12(16)17)8(13)7(11)9(14)15/h1-3,7-8,13H,11H2,(H,14,15)
- InChI Key: OKQAVSZYPZNSPX-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])C(C(C(=O)O)N)O
Computed Properties
- Exact Mass: 244.04954955g/mol
- Monoisotopic Mass: 244.04954955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 129Ų
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822379-0.05g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1822379-0.1g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1822379-0.25g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1822379-0.5g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1822379-1.0g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1822379-2.5g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1822379-5.0g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1822379-10.0g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1822379-1g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1822379-5g |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid |
2228115-91-9 | 5g |
$3396.0 | 2023-09-19 |
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid
Introduction to 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid (CAS No. 2228115-91-9)
2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228115-91-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif comprising an amino group, a hydroxy group, and a fluorinated nitrophenyl substituent, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid consists of a propanoic acid backbone modified with an amino group at the second carbon and a hydroxy group at the third carbon. The presence of a 4-fluoro-3-nitrophenyl moiety at the third carbon introduces both electronic and steric effects that can influence its reactivity and biological activity. This structural configuration makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of peptidomimetics and enzyme inhibitors.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring fluoro and nitro substituents. The fluorine atom, due to its ability to enhance metabolic stability and binding affinity, is frequently incorporated into drug candidates. Similarly, the nitro group can serve as a pharmacophore that modulates enzyme activity or receptor interaction. The combination of these two functional groups in 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid suggests that it may exhibit unique biochemical properties suitable for targeting specific disease pathways.
One of the most compelling aspects of this compound is its potential application in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By leveraging the structural features of 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid, researchers have developed novel inhibitors that target specific kinases with high selectivity. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancers.
Furthermore, the hydroxy group in 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has enabled the synthesis of libraries of analogs, each with distinct pharmacological profiles. High-throughput screening (HTS) and structure-activity relationship (SAR) studies have been instrumental in identifying lead compounds derived from this scaffold.
Recent advancements in computational chemistry have also contributed to the optimization of 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid derivatives. Molecular docking simulations and quantum mechanical calculations have helped predict binding affinities and interactions with biological targets, accelerating the drug discovery process. These computational tools have been particularly useful in identifying optimal substituents that enhance potency while minimizing off-target effects.
The synthesis of 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine and nitro groups requires precise control over reaction conditions to avoid unwanted side products. However, modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry, have improved efficiency and yield in producing this compound.
In conclusion, 2-amino-3-(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid (CAS No. 2228115-91-9) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable tool for developing new therapeutics. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
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